5-Bromo-1H-pyrazole-3-carbonitrile
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Overview
Description
5-Bromo-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C4H2BrN3 It is characterized by a pyrazole ring substituted with a bromine atom at the 5-position and a cyano group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of hydrazones and α-bromo ketones under visible light catalysis to yield 1,3,5-trisubstituted pyrazoles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Conditions often involve catalysts like iodine or acids to facilitate the formation of new rings.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic compounds .
Scientific Research Applications
5-Bromo-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Bromopyrazole: Another brominated pyrazole with similar chemical properties.
1H-Indole-3-carbaldehyde: A related heterocyclic compound used in similar applications.
Uniqueness: 5-Bromo-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. Its combination of a bromine atom and a cyano group on the pyrazole ring makes it particularly versatile in chemical synthesis and research .
Properties
CAS No. |
1934269-82-5 |
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Molecular Formula |
C4H2BrN3 |
Molecular Weight |
171.98 g/mol |
IUPAC Name |
5-bromo-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C4H2BrN3/c5-4-1-3(2-6)7-8-4/h1H,(H,7,8) |
InChI Key |
WDPVYIBCSWFBQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1C#N)Br |
Origin of Product |
United States |
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